5-nitro-N-(propan-2-yl)pyrimidine-4,6-diamine

Physicochemical profiling Medicinal chemistry Lead optimisation

5-Nitro-N-(propan-2-yl)pyrimidine-4,6-diamine (synonym: N4-isopropyl-5-nitropyrimidine-4,6-diamine) is a mono-substituted 5-nitropyrimidine-4,6-diamine derivative with molecular formula C₇H₁₁N₅O₂ and molecular weight 197.19 g/mol. The compound belongs to the broader class of 4,6-(substituted)diamino-5-nitropyrimidines, which have been patented as plant growth inhibiting and herbicidal agents.

Molecular Formula C7H11N5O2
Molecular Weight 197.198
CAS No. 450344-66-8
Cat. No. B2775599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-nitro-N-(propan-2-yl)pyrimidine-4,6-diamine
CAS450344-66-8
Molecular FormulaC7H11N5O2
Molecular Weight197.198
Structural Identifiers
SMILESCC(C)NC1=NC=NC(=C1[N+](=O)[O-])N
InChIInChI=1S/C7H11N5O2/c1-4(2)11-7-5(12(13)14)6(8)9-3-10-7/h3-4H,1-2H3,(H3,8,9,10,11)
InChIKeyYXCULFHZYODYQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Nitro-N-(propan-2-yl)pyrimidine-4,6-diamine (CAS 450344-66-8): Compound Class and Procurement-Relevant Identity


5-Nitro-N-(propan-2-yl)pyrimidine-4,6-diamine (synonym: N4-isopropyl-5-nitropyrimidine-4,6-diamine) is a mono-substituted 5-nitropyrimidine-4,6-diamine derivative with molecular formula C₇H₁₁N₅O₂ and molecular weight 197.19 g/mol . The compound belongs to the broader class of 4,6-(substituted)diamino-5-nitropyrimidines, which have been patented as plant growth inhibiting and herbicidal agents [1]. Unlike many in-class compounds that bear symmetrical di-substitution at N4 and N6, this compound retains a free primary amine at the N6 position while carrying an isopropyl substituent at N4, creating an unsymmetrical functionalisation pattern that is critical for its utility as a synthetic intermediate .

Why N4-Substituted 5-Nitropyrimidine-4,6-diamines Cannot Be Interchanged: The Case for CAS 450344-66-8


Within the 5-nitropyrimidine-4,6-diamine class, small changes to the N4 alkyl substituent produce disproportionate shifts in predicted physicochemical properties—density varies by over 0.16 g/cm³ and pKa by approximately 0.6 units across the methyl-to-butyl series . Furthermore, the mono- versus di-substitution pattern at N4/N6 fundamentally alters the compound's reactivity profile: mono-substituted derivatives retain a reactive primary amine at N6, enabling regioselective second-step functionalisation that is precluded in symmetrical N4,N6-disubstituted analogs [1]. Generic interchange without accounting for these differences risks both synthetic incompatibility and irreproducible biological outcomes in structure-activity studies. The quantitative evidence below substantiates why CAS 450344-66-8 occupies a specific, non-substitutable position in this chemical space.

Quantitative Differentiation Evidence for 5-Nitro-N-(propan-2-yl)pyrimidine-4,6-diamine Versus Closest Analogs


Predicted Density and Steric Profile Differentiation: N4-Isopropyl vs. N4-Methyl Analog

The N4-isopropyl substituent confers a markedly lower predicted density (1.380 ± 0.06 g/cm³) compared to the N4-methyl analog (1.545 ± 0.06 g/cm³), representing a 10.7% reduction. This is accompanied by an increase in molecular weight from 169.14 to 197.19 g/mol (Δ = +28.05 g/mol) . The branched isopropyl group introduces greater steric bulk near the pyrimidine core than the linear methyl group, which influences both molecular packing and potential target-binding conformations [1].

Physicochemical profiling Medicinal chemistry Lead optimisation

Predicted pKa and Boiling Point Differentiation: N4-Isopropyl vs. N4-Butyl Analog

The N4-isopropyl derivative exhibits a lower predicted pKa (~2.0 ± 0.10) compared to the N4-butyl analog (2.66 ± 0.10), a difference of approximately 0.66 log units. The predicted boiling point is also lower: 417.9 ± 45.0 °C for isopropyl versus 431.5 ± 45.0 °C for butyl . The non-linear relationship between alkyl chain length/branching and these properties means that the isopropyl compound cannot be treated as a simple midpoint between methyl and butyl in any property-interpolation strategy [1].

Analytical chemistry Process chemistry Purification development

Mono-Substituted Intermediate Advantage: Regioselective Derivatisation Capability

Unlike symmetrical N4,N6-disubstituted 5-nitropyrimidine-4,6-diamines (e.g., N4,N6-diisopropyl-5-nitropyrimidine-4,6-diamine, m.p. 55–60 °C per patent data) [1], CAS 450344-66-8 retains a free primary amine at the N6 position while carrying the isopropyl substituent exclusively at N4. This unsymmetrical pattern enables sequential, regioselective functionalisation: the N6 amine can be independently alkylated, acylated, or coupled without competing reactions at an already-substituted N4 position [2]. Palladium-catalyzed amination methodologies have been specifically developed to exploit this type of mono-substituted intermediate for constructing diverse di-substituted pyrimidine libraries [2].

Synthetic chemistry Library synthesis Nucleoside analog preparation

Patent Class Positioning: Isopropyl Branching as a Preferred Embodiment for Herbicidal Activity

In the foundational Ciba-Geigy patents covering 4,6-(substituted)diamino-5-nitropyrimidines, branched alkyl substituents—explicitly including isopropyl—are listed among the preferred embodiments for herbicidal and plant growth-inhibiting activity [1]. The patents teach that R₁ (the N4 substituent) is preferably an alkyl radical with 2 to 6 carbon atoms, with isopropyl, sec-butyl, and other branched variants specifically enumerated as advantageous over straight-chain alternatives [2]. While no publicly available side-by-side herbicidal potency data isolates the N4-isopropyl mono-substituted compound, its structural features place it squarely within the patent's most preferred substituent space.

Agrochemical research Herbicide discovery Structure-activity relationships

Evidence-Backed Application Scenarios for Procuring 5-Nitro-N-(propan-2-yl)pyrimidine-4,6-diamine (CAS 450344-66-8)


Regioselective Synthesis of Unsymmetrical N4,N6-Differentially Substituted 5-Nitropyrimidine Libraries

The mono-substituted pattern of CAS 450344-66-8—with isopropyl at N4 and a free amine at N6—makes it an ideal starting material for sequential, regioselective derivatisation. Using palladium-catalyzed amination or classical nucleophilic substitution, the N6 position can be independently functionalised with diverse amines, aryl groups, or heterocycles without competing reactions at N4 [1]. This enables the construction of unsymmetrical compound libraries for screening programmes where differential substitution at the two amino positions is a key SAR variable.

Agrochemical Lead Discovery: Probing Branched Alkyl Effects on Herbicidal Activity in the 5-Nitropyrimidine Class

Ciba-Geigy patents explicitly identify branched N4-alkyl substituents (including isopropyl) as preferred embodiments for plant growth inhibition and herbicidal activity [1]. Procuring the N4-isopropyl derivative provides a structurally relevant tool for investigating the contribution of alkyl branching to herbicidal potency, crop selectivity, and metabolic stability within the 5-nitropyrimidine scaffold, particularly when compared against straight-chain analogs such as N4-n-propyl or N4-ethyl derivatives.

Physicochemical Property Calibration in Preclinical Lead Optimisation

The distinct predicted density (1.380 g/cm³) and pKa (~2.0) of the N4-isopropyl compound, which differ measurably from both the N4-methyl (density 1.545 g/cm³, pKa 2.67) and N4-butyl (density 1.328 g/cm³, pKa 2.66) analogs [1], enable its use as a calibration point in property-driven lead optimisation. Researchers can use this compound to experimentally verify how incremental changes in N4-alkyl bulk and branching affect solubility, logD, and protein binding within a congeneric series.

Nucleoside Analog Intermediate for Anticancer Research

5-Nitropyrimidine-4,6-diamines are established intermediates in the synthesis of bioactive nucleoside analogs, including the antitumor natural product clitocine [1]. The mono-N4-isopropyl substitution pattern of CAS 450344-66-8 offers a specific steric and electronic environment that may influence glycosylation regioselectivity and subsequent biological activity of derived nucleosides. This compound can serve as a precursor for generating novel nucleoside analogs with tailored N4-substitution for anticancer screening.

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